molecular formula C12H8N2O2 B11889943 5-Quinoxalinol, 2-(2-furanyl)- CAS No. 59649-57-9

5-Quinoxalinol, 2-(2-furanyl)-

Cat. No.: B11889943
CAS No.: 59649-57-9
M. Wt: 212.20 g/mol
InChI Key: DQUNZXFZGBKOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)quinoxalin-5-ol is a heterocyclic compound that combines the structural features of both furan and quinoxaline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both furan and quinoxaline moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)quinoxalin-5-ol typically involves the condensation of 2-furylamine with 1,2-dicarbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-furylamine with glyoxal in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of 2-(Furan-2-yl)quinoxalin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)quinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoxaline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

2-(Furan-2-yl)quinoxalin-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)quinoxalin-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.

    Furan: A five-membered aromatic ring containing one oxygen atom.

    Quinazoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms.

    Cinnoline: Another isomer of quinoxaline with a different nitrogen arrangement.

Uniqueness

2-(Furan-2-yl)quinoxalin-5-ol is unique due to the combination of furan and quinoxaline moieties in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

CAS No.

59649-57-9

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-(furan-2-yl)quinoxalin-5-ol

InChI

InChI=1S/C12H8N2O2/c15-10-4-1-3-8-12(10)13-7-9(14-8)11-5-2-6-16-11/h1-7,15H

InChI Key

DQUNZXFZGBKOAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.